

# 2-fluoro-N-methylbenzamide molecular formula and weight

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## Compound of Interest

Compound Name: 2-fluoro-N-methylbenzamide

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An In-depth Technical Guide to **2-fluoro-N-methylbenzamide**: Synthesis, Applications, and Core Properties

## Introduction

**2-fluoro-N-methylbenzamide** is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. While a seemingly simple molecule, its structural motifs are present in a variety of more complex molecules, including those with significant biological activity. The presence of the fluorine atom and the N-methylamide group imparts specific physicochemical properties that are highly valuable in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amide bond is a common feature in biologically active compounds.

This technical guide provides a comprehensive overview of **2-fluoro-N-methylbenzamide**, detailing its core properties, synthesis, and, most importantly, its pivotal role as a scaffold for key pharmaceutical intermediates. We will delve into the synthesis of its important derivatives, such as 4-amino-**2-fluoro-N-methylbenzamide**, which is a critical precursor to advanced anti-cancer therapies.

## Molecular and Physicochemical Properties

The fundamental properties of **2-fluoro-N-methylbenzamide** are summarized in the table below. These computed properties provide a foundational understanding of the molecule's

characteristics.

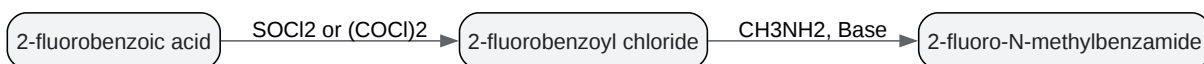
Property	Value	Source
Molecular Formula	C8H8FNO	[1]
Molecular Weight	153.15 g/mol	[1]
IUPAC Name	2-fluoro-N-methylbenzamide	[1]
CAS Number	52833-63-3	[1]
Canonical SMILES	CNC(=O)C1=CC=CC=C1F	[1]
InChI Key	NAGFMACWWJYORB-UHFFFAOYSA-N	[1]

## Synthesis of 2-fluoro-N-methylbenzamide

The synthesis of **2-fluoro-N-methylbenzamide** is typically achieved through the amidation of 2-fluorobenzoic acid or its activated derivatives. A common and efficient method involves the reaction of 2-fluorobenzoyl chloride with methylamine.

### General Synthetic Pathway: Acylation of Methylamine

This pathway involves two main steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with methylamine.



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Caption: General synthesis pathway for **2-fluoro-N-methylbenzamide**.

## Experimental Protocol: Synthesis from 2-fluorobenzoic acid

This protocol is a representative example for the synthesis of **2-fluoro-N-methylbenzamide**.

#### Materials:

- 2-fluorobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Dichloromethane (DCM)
- Aqueous methylamine solution (e.g., 40%)
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Activation of Carboxylic Acid:** In a round-bottom flask, dissolve 2-fluorobenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ).
- **Removal of Excess Reagent:** After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 2-fluorobenzoyl chloride.
- **Amidation:** Dissolve the crude 2-fluorobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath.
- **Addition of Methylamine:** Slowly add an aqueous solution of methylamine and a base (like triethylamine) to the cooled solution of 2-fluorobenzoyl chloride with vigorous stirring. The base is necessary to neutralize the hydrochloric acid formed during the reaction.
- **Reaction Completion and Work-up:** Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-fluoro-N-methylbenzamide**.

## Key Derivatives and Their Role in Drug Development

While **2-fluoro-N-methylbenzamide** is a valuable building block, its substituted derivatives are of even greater importance in the pharmaceutical industry. Specifically, **4-amino-2-fluoro-N-methylbenzamide** and **4-bromo-2-fluoro-N-methylbenzamide** are crucial intermediates in the synthesis of potent anti-cancer drugs.

### 4-Amino-2-fluoro-N-methylbenzamide: A Gateway to Anti-Androgens

**4-amino-2-fluoro-N-methylbenzamide** is a key intermediate in the synthesis of Enzalutamide (MDV3100) and Apalutamide, which are non-steroidal anti-androgen drugs used for the treatment of advanced prostate cancer.[2][3][4] The synthesis of this key intermediate often starts from 2-fluoro-4-nitrotoluene.[3]



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Caption: Synthetic pathway to key anti-cancer drugs via **4-amino-2-fluoro-N-methylbenzamide**.

### Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

This protocol outlines a common route for the synthesis of this vital pharmaceutical intermediate.[5][6]

Materials:

- 2-fluoro-4-nitrotoluene
- Potassium permanganate (KMnO<sub>4</sub>)

- Thionyl chloride ( $\text{SOCl}_2$ )
- Methylamine gas or solution
- Palladium on carbon (Pd/C)
- Hydrogen gas ( $\text{H}_2$ ) or a hydrogen source
- Appropriate solvents (e.g., chloroform, 1,2-dichloroethane)

#### Procedure:

- Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution.[6]
- Amidation: The resulting 2-fluoro-4-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride. This is then reacted with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide.[5]
- Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This step yields the final product, 4-amino-**2-fluoro-N-methylbenzamide**, with high purity and yield.[4]

## Safety and Handling

Based on the safety data sheets for structurally similar compounds like 4-bromo-**2-fluoro-N-methylbenzamide** and 4-amino-**2-fluoro-N-methylbenzamide**, the following precautions should be observed when handling **2-fluoro-N-methylbenzamide** and its derivatives.[7][8][9]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]
- Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

- First Aid:
  - If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen.
  - In Case of Skin Contact: Wash off with soap and plenty of water.
  - In Case of Eye Contact: Rinse cautiously with water for several minutes.
  - If Swallowed: Rinse mouth. Call a physician or poison control center.[9]

## Conclusion

**2-fluoro-N-methylbenzamide** is a molecule of significant interest due to its utility as a scaffold in the synthesis of high-value pharmaceutical compounds. Its derivatives are integral to the production of modern therapeutics, particularly in the field of oncology. The synthetic routes to **2-fluoro-N-methylbenzamide** and its key intermediates are well-established, allowing for their efficient production. A thorough understanding of its chemistry and handling is essential for researchers and professionals in drug development, enabling the continued innovation of life-saving medicines.

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